molecular formula C44H84N4O11S B13848795 Palmitic-amide-PEG8-Biotin

Palmitic-amide-PEG8-Biotin

Cat. No.: B13848795
M. Wt: 877.2 g/mol
InChI Key: BEJDSEBBPJSKJE-RNMNAOLMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palmitic-amide-PEG8-Biotin is a compound that combines palmitic acid, a long-chain saturated fatty acid, with a polyethylene glycol (PEG) spacer and biotin, a vitamin that binds strongly to avidin and streptavidin. This compound is used in various biochemical and biotechnological applications due to its unique properties, such as increased solubility and reduced steric hindrance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Palmitic-amide-PEG8-Biotin typically involves the following steps:

    Activation of Palmitic Acid: Palmitic acid is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester.

    Amidation Reaction: The activated palmitic acid is then reacted with an amine-terminated PEG8 to form Palmitic-amide-PEG8.

    Biotinylation: The final step involves the reaction of Palmitic-amide-PEG8 with biotin-NHS ester to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Activation: Large quantities of palmitic acid are activated using industrial-scale reactors.

    Continuous Amidation: The amidation reaction is carried out in continuous flow reactors to ensure consistent product quality.

    Automated Biotinylation: Automated systems are used to control the biotinylation process, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Palmitic-amide-PEG8-Biotin undergoes several types of chemical reactions:

    Oxidation: The palmitic acid moiety can undergo oxidation to form palmitic acid derivatives.

    Reduction: The amide bond can be reduced under specific conditions to form amine derivatives.

    Substitution: The biotin moiety can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for the reduction of amide bonds.

    Substitution: Substitution reactions often use reagents like sodium azide (NaN3) and triphenylphosphine (PPh3).

Major Products

    Oxidation Products: Palmitic acid derivatives such as palmitic aldehyde and palmitic alcohol.

    Reduction Products: Amine derivatives of Palmitic-amide-PEG8.

    Substitution Products: Biotin derivatives with various functional groups.

Scientific Research Applications

Palmitic-amide-PEG8-Biotin has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and in surface modification techniques.

    Biology: Employed in protein labeling and detection assays due to its strong binding affinity with avidin and streptavidin.

    Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.

    Industry: Applied in the development of biosensors and diagnostic tools for detecting biomolecules.

Mechanism of Action

The mechanism of action of Palmitic-amide-PEG8-Biotin involves:

    Binding to Avidin/Streptavidin: The biotin moiety binds strongly to avidin or streptavidin, facilitating the detection and purification of biotinylated molecules.

    Increased Solubility: The PEG8 spacer enhances the solubility of the compound in aqueous solutions, improving its bioavailability.

    Reduced Steric Hindrance: The PEG8 spacer also reduces steric hindrance, allowing for more efficient binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Biotin-PEG8-Amine: Similar structure but with a terminal amine group instead of palmitic acid.

    Amine-PEG2-Biotin: Shorter PEG spacer and different functional groups.

    Biotin-PEG4-Azide: Contains an azide group for click chemistry applications.

Uniqueness

Palmitic-amide-PEG8-Biotin is unique due to its combination of palmitic acid, PEG8 spacer, and biotin. This structure provides enhanced solubility, reduced steric hindrance, and strong binding affinity, making it highly versatile for various applications.

Properties

Molecular Formula

C44H84N4O11S

Molecular Weight

877.2 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexadecanamide

InChI

InChI=1S/C44H84N4O11S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-41(49)45-20-22-52-24-26-54-28-30-56-32-34-58-36-37-59-35-33-57-31-29-55-27-25-53-23-21-46-42(50)19-16-15-17-40-43-39(38-60-40)47-44(51)48-43/h39-40,43H,2-38H2,1H3,(H,45,49)(H,46,50)(H2,47,48,51)/t39-,40-,43-/m0/s1

InChI Key

BEJDSEBBPJSKJE-RNMNAOLMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.